molecular formula C17H19BrN2O3S B4071850 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B4071850
M. Wt: 411.3 g/mol
InChI Key: DWRCIQXKDVZNHK-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfonylamino group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-propan-2-ylphenylamine in the presence of a base such as triethylamine to form the sulfonylamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonylamide intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonyl group.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylation and acetylation reactions.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The acetyl group may also participate in acetylation reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonylamino]-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-[(4-bromophenyl)sulfonylamino]-N-(4-methoxybenzyl)acetamide

Uniqueness

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide is unique due to the presence of the propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12(2)13-3-7-15(8-4-13)20-17(21)11-19-24(22,23)16-9-5-14(18)6-10-16/h3-10,12,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCIQXKDVZNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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